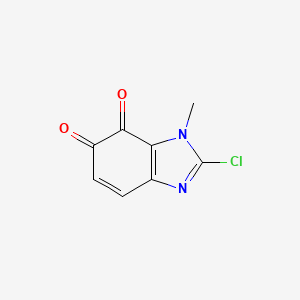
2-Chloro-3-methylbenzimidazole-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylbenzimidazole-4,5-dione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzimidazole-4,5-dione typically involves the chlorination of 1-methyl-1H-benzimidazole-6,7-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methylbenzimidazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-chloro-3-methylbenzimidazole-4,5-dione. These compounds exhibit notable antibacterial and antifungal activities against various pathogens.
- Antibacterial Properties : Research indicates that benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzimidazole frameworks have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml .
- Antifungal Properties : Studies have also demonstrated antifungal efficacy against strains like Candida albicans, with some derivatives achieving MIC values lower than standard antifungal agents like griseofulvin .
1.2 Antiviral Activity
Recent investigations have identified benzimidazole derivatives as potential antiviral agents. For example, specific compounds have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, indicating their potential in treating viral infections .
1.3 Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives have been explored for their anti-inflammatory properties. Compounds displaying chloro substitutions have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. In vivo studies reported reductions in edema and pain comparable to standard anti-inflammatory medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their pharmacological properties.
- Substituent Effects : The presence and position of substituents on the benzimidazole core significantly influence biological activity. For instance, studies indicate that halogen substitutions enhance antimicrobial activity while maintaining favorable physicochemical properties .
- Optimization Strategies : Recent research focused on optimizing lead compounds through modifications in functional groups to improve solubility and selectivity for target receptors, particularly for applications in pain management and anti-nociceptive therapies .
Case Studies
Several case studies exemplify the applications of this compound:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methylbenzimidazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-chlorobenzimidazole: Similar in structure but lacks the dione functionality.
2-Chloro-4,5,6,7-tetrabromobenzimidazole: Contains additional bromine atoms, which can alter its reactivity and biological activity.
1-Benzyl-2-chlorobenzimidazole: Features a benzyl group instead of a methyl group, affecting its chemical properties.
Uniqueness
2-Chloro-3-methylbenzimidazole-4,5-dione is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13265-30-0 |
|---|---|
Molekularformel |
C8H5ClN2O2 |
Molekulargewicht |
196.59 |
IUPAC-Name |
2-chloro-3-methylbenzimidazole-4,5-dione |
InChI |
InChI=1S/C8H5ClN2O2/c1-11-6-4(10-8(11)9)2-3-5(12)7(6)13/h2-3H,1H3 |
InChI-Schlüssel |
MOLSNUWOMMQEEW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=O)C2=O)N=C1Cl |
Synonyme |
6,7-Benzimidazoledione,2-chloro-1-methyl-(7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















